6-Methyl-N-(2-methylbutyl)pyridin-3-amine, also known as 2-Methyl-6-(3-methylbutyl)pyridin-3-amine, is an organic compound with significant potential in medicinal chemistry and organic synthesis. It features a pyridine ring, which is a six-membered aromatic structure containing one nitrogen atom, substituted with a methyl group at the 2-position and a branched alkyl group at the 6-position. The compound is classified under amines due to the presence of an amine functional group attached to the pyridine ring.
This compound can be synthesized through various chemical methods, including Suzuki cross-coupling and Grignard reactions. It has been studied for its biological activities, particularly its antimicrobial and anti-inflammatory properties.
6-Methyl-N-(2-methylbutyl)pyridin-3-amine falls under the category of heterocyclic compounds due to the nitrogen atom in its structure. It is further classified as an alkylamine owing to the presence of an amine group attached to an alkyl chain.
The choice of synthetic route can depend on factors such as desired yield, scalability, and purity requirements. Industrial production may utilize continuous flow reactors to enhance efficiency.
The molecular formula for 6-Methyl-N-(2-methylbutyl)pyridin-3-amine is , with a molecular weight of approximately . The structure features:
The reactivity of this compound allows for diverse synthetic applications in organic chemistry, facilitating the introduction of various functional groups.
The mechanism of action for 6-Methyl-N-(2-methylbutyl)pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. Research indicates that it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways related to inflammation or microbial activity.
The compound exhibits potential biological activities that are currently being explored for pharmaceutical applications.
6-Methyl-N-(2-methylbutyl)pyridin-3-amine has several scientific uses:
Mycobacterial Membrane Protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis (Mtb) responsible for shuttling trehalose monomycolates (TMM) – precursors of mycolic acids – to the cell envelope. Mycolic acids form the hydrophobic barrier of the mycobacterial outer membrane, conferring intrinsic resistance to host immune defenses and antibiotics [2] [3]. Genetic silencing of MmpL3 disrupts TMM transport, causing cytoplasmic accumulation of TMM and catastrophic failure of cell wall integrity, ultimately leading to bacterial death [2] [7]. This mechanism is conserved across clinical strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis variants, making MmpL3 a high-value therapeutic target [2] [8].
The transporter operates via a proton-motive force (PMF)-dependent mechanism. Structural studies reveal that MmpL3 features 12 transmembrane domains with two periplasmic loops (D1/D2) and a cytoplasmic C-terminal domain. Key residues (e.g., D645 in Mtb) form hydrogen-bonding networks critical for proton translocation and conformational changes needed for substrate extrusion [2] [7] [10]. Disruption of these networks through inhibition blocks the PMF-driven transport cycle, halting cell wall assembly.
Domain | Function | Essential Residues | Consequence of Disruption |
---|---|---|---|
Transmembrane (TM4/TM10) | Proton translocation channel | D645, Y257 | Loss of proton gradient, transport arrest |
Periplasmic D1/D2 | Substrate extrusion pathway | F260, F649, Y646 | Impaired TMM release |
Cytoplasmic C-terminal | Energy transduction | S288 | Reduced transporter activity |
Target validation of MmpL3 for 6-methyl-N-(2-methylbutyl)pyridin-3-amine (hereafter Compound 62) was established through comprehensive genetic and biochemical studies. CRISPR interference (CRISPRi) knockdown of mmpL3 in Mtb H37Rv resulted in a 99% reduction in bacterial viability within 72 hours, confirming essentiality [2]. Resistant mutants generated through prolonged exposure to sublethal concentrations of Compound 62 revealed single-nucleotide polymorphisms (SNPs) exclusively within the mmpL3 gene. The predominant mutation, S288T (Ser288→Thr), conferred high-level resistance (MIC shift from 0.016 μg/mL to >2 μg/mL) [2] [4].
Biochemical validation showed that Compound 62-treated Mtb accumulated intracellular TMM while reducing levels of its derivative, trehalose dimycolate (TDM) – a hallmark phenotype of MmpL3 inhibition [2] [8]. Competitive binding assays further demonstrated displacement of the MmpL3-specific probe TBL-140 by Compound 62, confirming shared target engagement. Crucially, the S288T mutation resides near the cytoplasmic proton relay network (TM10 domain), suggesting that resistance arises from impaired inhibitor binding without compromising transporter function [10].
Compound | Wild-Type MIC (μg/mL) | Dominant Resistance Mutation | Mutant MIC (μg/mL) | Fold Change |
---|---|---|---|---|
6-methyl-N-(2-methylbutyl)pyridin-3-amine (62) | 0.016 | S288T | >2.0 | >125 |
SQ109 | 0.25 | V615A | 16.0 | 64 |
Spirocycle 3 | 0.083 | F255L | 1.7 | 20 |
HC2060 | 1.8 (μM) | G253D | >80 (μM) | >44 |
Compound 62 belongs to the pyridine-2-methylamine chemical class, which exhibits distinct advantages over other MmpL3 inhibitor scaffolds in potency and selectivity. Its activity against Mtb H37Rv (MIC = 0.016 μg/mL) surpasses clinical-stage inhibitor SQ109 (MIC = 0.25 μg/mL) and preclinical spirocycles (MIC = 0.083 μg/mL) [2] [6]. Crucially, it retains sub-0.1 μg/mL activity against MDR/XDR clinical isolates, highlighting its resilience against existing resistance mechanisms [2].
Structure-activity relationship (SAR) studies reveal that the pharmacophore of Compound 62 comprises:
Scaffold Class | Representative Compound | H37Rv MIC (μg/mL) | Cytotoxicity (IC₅₀ μg/mL) | cLogP | Key Limitations |
---|---|---|---|---|---|
Pyridine-2-methylamines | Compound 62 | 0.016 | ≥16.0 (Vero cells) | 2.8 | Moderate microsomal stability (CLint = 28 μL/min/mg) |
Ethylenediamines | SQ109 | 0.25 | >32.0 | 5.9 | Poor solubility, promiscuity |
Spirocycles | SPIRO-3 | 0.083 | 20.0 (HepG2) | 4.1 | hERG inhibition (IC₅₀ = 3.1 μM) |
Piperidines | 4PP-2 | 2.0 (μM) | >40.0 (HepG2) | 5.2 | High cLogP, poor pharmacokinetics |
Pyrazole-spirocycles | Compound 1 | 0.22 (μM) | 36.0 (HepG2) | 2.2 | Rapid microsomal clearance |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1